2,1-苯并恶唑-6-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

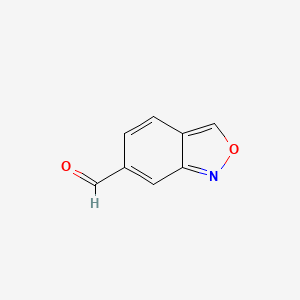

“2,1-Benzoxazole-6-carbaldehyde” is a chemical compound that falls under the category of benzoxazoles . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . The compound has a molecular weight of 162.15 and its IUPAC name is 2-aminobenzo[d]oxazole-6-carbaldehyde .

Synthesis Analysis

Benzoxazoles can be synthesized from 2-aminophenol derivatives . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .

Molecular Structure Analysis

The molecular structure of “2,1-Benzoxazole-6-carbaldehyde” is represented by the linear formula C8H6N2O2 . The InChI code for the compound is 1S/C8H6N2O2/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-4H,(H2,9,10) .

Chemical Reactions Analysis

Benzoxazoles have been extensively used as a starting material for different mechanistic approaches in drug discovery . They have been synthesized via different pathways . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole .

Physical and Chemical Properties Analysis

The compound is a solid and should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

科学研究应用

具有反向极性的新型推挽苯并噻唑衍生物

已经探索了具有反向极性的新型推挽苯并噻唑衍生物的合成,首先制备了 6-二甲氨基苯并噻唑-2-甲醛。由于其独特的电子供体和受体取代模式,这些衍生物在非线性光学中具有潜在应用。声化学还原甲基化方法促进了这种合成,并且使用 EFISH 方法研究了目标分子的非线性光学性质 (Hrobárik、Sigmundová 和 Zahradník,2004 年)。

通过转氨作用合成羰基化合物

苯并噻唑-2-甲醛和 6-硝基苯并噻唑-2-甲醛已用于通过转氨作用从相应的胺中合成醛或酮。该方法具有广泛的适用性,产率通常超过 80%,展示了苯并噻唑衍生物在合成羰基化合物中的多功能性 (Calō、Lopez 和 Todesco,1972 年)。

晶体结构和光谱性质

已经对 2-(2-羟基苯基)苯并[d]恶唑-6-甲醛的晶体结构、光谱性质和 DFT 研究进行了详细分析。研究揭示了分子内 C-H···O 和 O-H···N 氢键以及分子间 π-π 堆叠的存在,这些在稳定晶体结构中起着至关重要的作用。这项研究提供了对苯并恶唑衍生物的分子结构和相互作用的见解 (Chen,2016 年)。

Ag@TiO2 纳米复合材料作为苯并恶唑合成的催化剂

Ag@TiO2 纳米复合材料已被用作一种高效的新型催化剂,用于在水性介质中一锅合成苯并恶唑衍生物。该方法突出了在温和条件下使用纳米复合材料催化苯并恶唑衍生物合成的重要性,提供了优异的产率和简单性 (Maleki 等人,2015 年)。

苯并杂环甲醛的制备

苯并杂环甲醛(包括苯并恶唑衍生物)的制备过程包括从甲基取代的 2-氨基苯并杂环开始。该方法采用一系列保护、卤化和醛官能度转化步骤,展示了苯并恶唑衍生物在有机合成中的合成多功能性和重要性 (Luzzio 和 Wlodarczyk,2009 年)。

作用机制

Target of Action

Benzoxazole derivatives, including 2,1-Benzoxazole-6-carbaldehyde, are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These derivatives elicit their function by targeting various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , etc. that are involved in the pathway of disease formation and proliferation .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology

Pharmacokinetics

The benzoxazole scaffold is present in a wide range of pharmaceuticals , suggesting that it may have favorable ADME properties

Result of Action

Benzoxazole derivatives have been shown to possess potent anticancer activity . .

Action Environment

The action, efficacy, and stability of 2,1-Benzoxazole-6-carbaldehyde can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . .

安全和危害

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

未来方向

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They continue to play an essential role in drug development . The limitations pertinent to some derivatives, such as poor in vitro or in vivo activities, were highlighted, while their prospects in drug discovery were discussed .

生化分析

Biochemical Properties

The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Cellular Effects

Benzoxazole derivatives have been shown to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . They have also been found to target a wide range of metabolic pathways and cellular processes in cancer pathology .

Molecular Mechanism

Benzoxazoles are known to interact efficiently with biological targets . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets .

Metabolic Pathways

Benzoxazoles are known to target a wide range of metabolic pathways .

属性

IUPAC Name |

2,1-benzoxazole-6-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-4-6-1-2-7-5-11-9-8(7)3-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRDGIMHERSKBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CON=C2C=C1C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782454-35-6 |

Source

|

| Record name | 2,1-benzoxazole-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B2952744.png)

![2-[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]acetic acid](/img/structure/B2952745.png)

![tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate](/img/structure/B2952747.png)

![5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one](/img/structure/B2952755.png)

![N-(benzo[d]thiazol-2-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide](/img/structure/B2952756.png)

![3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2952762.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2952764.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2952766.png)